(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 482577-59-3
VCID: VC21165521
InChI: InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H/t19-;/m0./s1
SMILES: CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl
Molecular Formula: C20H23ClN2O2
Molecular Weight: 358.9 g/mol

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride

CAS No.: 482577-59-3

Cat. No.: VC21165521

Molecular Formula: C20H23ClN2O2

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride - 482577-59-3

CAS No. 482577-59-3
Molecular Formula C20H23ClN2O2
Molecular Weight 358.9 g/mol
IUPAC Name methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate;hydrochloride
Standard InChI InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H/t19-;/m0./s1
Standard InChI Key AZQXUWUZQLZNIM-FYZYNONXSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl
SMILES CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl
Canonical SMILES CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl

Chemical Identity and Nomenclature

Chemical Identity

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride is characterized by a distinctive chemical structure combining several key functional groups: a cyano-substituted biphenyl system, a chiral amino acid core derived from L-valine, and a methyl ester functionality. The compound exists as a hydrochloride salt, which enhances its stability and solubility properties for pharmaceutical applications.

Alternative Nomenclature

The compound is known by several systematic and common names in scientific literature and commercial contexts, as detailed in Table 1.

Table 1: Nomenclature of the Compound

Name TypeNomenclature
IUPAC Name(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride
Common NameN-(2'-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride
Alternative Namemethyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate hydrochloride
CAS Registry Number482577-59-3
InChIKeyAZQXUWUZQLZNIM-FYZYNONXSA-N
Molecular FormulaC₂₀H₂₂N₂O₂·HCl

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Physical and Chemical Properties

Structural Characteristics

The compound features several distinctive structural elements that contribute to its specific properties and reactivity. The biphenyl system provides structural rigidity while the cyano group introduces a specific electronic character. The L-valine-derived portion introduces chirality, which is crucial for its biological activity and role in stereoselective synthesis.

Physical Properties

A comprehensive profile of the physical properties of (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride is presented in Table 2.

Table 2: Physical Properties

PropertyValueMethod/Conditions
Molecular Weight358.86 g/mol-
Physical StateSolidAt 20°C
Melting Point186°CIn ethanol
AppearanceWhite powder to crystalline solid-
SolubilitySoluble in water and polar organic solvents-
XLogP34.70538Calculated
Polar Surface Area62.1 ŲCalculated

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Crystallographic Properties

Crystallographic studies reveal that (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride crystallizes with two ion pairs in the asymmetric unit, which are related pseudocentrosymmetrically to each other. The primary structural difference between these two cations lies in the orientation of the isopropyl group derived from the valine portion of the molecule . This crystal structure information is valuable for understanding the compound's solid-state behavior and potential polymorphism.

Synthesis and Production

Synthetic Pathways

The synthesis of (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride typically begins with L-valine methyl ester hydrochloride as the chiral starting material. This undergoes a reductive amination with 4-(2-cyanophenyl)benzaldehyde, followed by treatment with hydrogen chloride to form the desired hydrochloride salt.

The typical synthetic route can be summarized as follows:

  • Preparation of L-valine methyl ester from L-valine through esterification

  • Reductive amination with 4-(2-cyanophenyl)benzaldehyde

  • Formation of the hydrochloride salt

Industrial Production

For industrial-scale production, optimized routes have been developed focusing on:

  • Cost-effective starting materials

  • High yield and purity

  • Environmentally sustainable processes

  • Compliance with pharmaceutical quality standards

Commercial products typically meet a minimum purity standard of 98% as determined by high-performance liquid chromatography (HPLC) .

Applications

Role in Valsartan Synthesis

The primary application of (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride is as a key intermediate in the synthesis of valsartan, an angiotensin II receptor antagonist used in the treatment of hypertension, congestive heart failure, and post-myocardial infarction . The compound serves as a precursor that contributes the core structure necessary for valsartan's biological activity.

In this synthetic pathway, the compound undergoes:

  • Hydrolysis of the methyl ester

  • Coupling with tetrazole derivatives

  • Final transformations to yield valsartan

Other Applications in Pharmaceutical Research

Beyond its role in valsartan synthesis, the compound has potential applications in:

  • Development of novel angiotensin II receptor antagonists

  • Structure-activity relationship studies for hypertension treatments

  • Exploration of other therapeutic targets where the biphenyl-tetrazole pharmacophore may be relevant

Hazard CategoryClassificationGHS Pictogram
Acute ToxicityCategory 4 (Oral, Dermal, Inhalation)GHS07
Skin IrritationCategory 2GHS07
Eye IrritationCategory 2GHS07

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Analytical Characterization

Spectroscopic Analysis

Modern analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed for the characterization and quality control of (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the standard method for purity determination of this compound, with commercial products typically specified at a minimum purity of 98% . The HPLC method allows for the detection and quantification of potential impurities that might arise during synthesis.

X-ray Crystallography

X-ray crystallographic studies have revealed that the compound crystallizes with two ion pairs in the asymmetric unit. These pairs exhibit pseudocentrosymmetric relationship, with the primary structural difference between the two cations being the orientation of the isopropyl group derived from the valine portion . This crystallographic information is valuable for understanding the solid-state behavior of the compound.

ParameterSpecification
AppearanceWhite powder to crystalline solid
Purity≥98.0% (HPLC)
Specific RotationConsistent with (S)-configuration
Water ContentTypically ≤0.5%
Residual SolventsWithin ICH limits

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